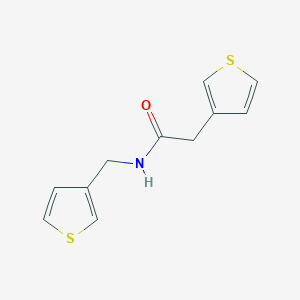

2-(thiophen-3-yl)-N-(thiophen-3-ylmethyl)acetamide

Description

Properties

IUPAC Name |

2-thiophen-3-yl-N-(thiophen-3-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NOS2/c13-11(5-9-1-3-14-7-9)12-6-10-2-4-15-8-10/h1-4,7-8H,5-6H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDTMUNNGDDTELI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1CC(=O)NCC2=CSC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(thiophen-3-yl)-N-(thiophen-3-ylmethyl)acetamide typically involves the reaction of thiophene derivatives with acetamide under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, such as the Sonogashira coupling reaction, which is effective for forming carbon-carbon bonds under mild conditions .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(thiophen-3-yl)-N-(thiophen-3-ylmethyl)acetamide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate

Reducing agents: Lithium aluminum hydride, sodium borohydride

Substituting agents: Halogens, alkylating agents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiol derivatives.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-(thiophen-3-yl)-N-(thiophen-3-ylmethyl)acetamide typically involves the reaction of thiophene derivatives with acetamide precursors. Common methods include:

- Alkylation : Thiophene is alkylated using a propyl halide.

- Amidation : The acetamide group is introduced through amidation reactions, often utilizing bases like sodium hydride or potassium carbonate in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) .

Characterization techniques include infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry, which confirm the structure and purity of the synthesized compound.

Antioxidant Properties

Research indicates that derivatives of thiophene compounds exhibit significant antioxidant activities. For instance, certain thiophene derivatives have demonstrated up to 62% inhibition in antioxidant assays compared to standard controls like ascorbic acid . This suggests potential applications in health supplements or pharmaceuticals aimed at oxidative stress reduction.

Antibacterial Activity

The antibacterial properties of 2-(thiophen-3-yl)-N-(thiophen-3-ylmethyl)acetamide have been explored against various bacterial strains. Studies show that these compounds are particularly effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with inhibition rates ranging from 40% to 86% . This highlights their potential as therapeutic agents in treating bacterial infections.

Pharmacological Applications

The compound has been investigated for its pharmacological benefits, including:

- Antimicrobial Agents : Its derivatives are being studied for their efficacy against a range of pathogens, making them candidates for new antibiotics .

- Anticancer Activity : Preliminary studies suggest that thiophene-based compounds may exhibit anticancer properties, warranting further investigation into their mechanisms of action and efficacy in cancer treatment .

- Anti-inflammatory Effects : Compounds similar to 2-(thiophen-3-yl)-N-(thiophen-3-ylmethyl)acetamide have shown promise in reducing inflammation, which could be beneficial for conditions like arthritis or other inflammatory diseases .

Material Science Applications

In addition to biological applications, this compound can serve as a precursor in the development of new materials. Its unique chemical structure allows it to be used in synthesizing various heterocyclic compounds that can be applied in:

- Organic Electronics : The electronic properties of thiophene derivatives make them suitable for use in organic semiconductors and photovoltaic devices.

- Sensors : The ability of thiophene compounds to conduct electricity can be harnessed in developing sensors for detecting environmental pollutants or biological markers.

Case Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial activity of several thiophene derivatives against E. coli and Pseudomonas aeruginosa. The results indicated that certain modifications to the thiophene ring enhanced antibacterial activity significantly, suggesting a structure-activity relationship that could guide future drug design .

Case Study 2: Antioxidant Activity

In another investigation, a series of thiophene derivatives were tested for their antioxidant capacity using the ABTS assay. The study found that specific substitutions on the thiophene ring led to increased radical scavenging activity, indicating potential applications in nutraceuticals aimed at combating oxidative stress-related diseases .

Mechanism of Action

The mechanism of action of 2-(thiophen-3-yl)-N-(thiophen-3-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s high π-electron density and electrophilic reactivity enable it to interact with various biological molecules, potentially disrupting cellular processes and leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of acetamide derivatives allows for meaningful comparisons with 2-(thiophen-3-yl)-N-(thiophen-3-ylmethyl)acetamide. Key analogues are categorized below based on substituent modifications:

Thiophene-Substituted Acetamides

- N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide (): Structural Differences: Features a thiophen-2-yl acetyl group and a 3-cyano-substituted thiophen-2-yl amine. The cyano group introduces strong electron-withdrawing effects, altering electronic density compared to the target compound’s purely electron-rich thiophenes. Synthesis: Prepared via a two-step N-acylation using activated 2-(thiophen-2-yl)acetyl chloride and 2-aminothiophene-3-carbonitrile . Properties: The cyano group enhances dipole interactions and may improve crystallinity, as evidenced by single-crystal X-ray characterization .

2-(2-Chlorophenyl)-N-[(3-methoxytetrahydro-3-thiophenyl)methyl]acetamide ():

- Structural Differences : Incorporates a chlorophenyl group and a methoxytetrahydrothiophenylmethyl moiety. The chlorine atom increases lipophilicity, while the methoxy group adds polarity.

- Properties : Likely exhibits higher steric hindrance and altered solubility compared to the target compound due to the tetrahydrothiophene ring and methoxy group .

Benzotriazole-Containing Acetamides

- 2-(Benzotriazol-1-yl)-N-[4-(2-fluoro-3-pyridyl)phenyl]-N-(3-thienylmethyl)acetamide (Compound 48, ): Structural Differences: Replaces the acetyl thiophene with a benzotriazolyl group and introduces a fluoropyridylphenyl substituent. Synthesis: Utilizes Suzuki-Miyaura coupling with Pd(PPh₃)₄ catalyst, demonstrating the integration of cross-coupling methodologies for aryl diversification .

Sulfonamide-Functionalized Acetamides

- 2-(4-Fluorobenzenesulfonamido)-N-[2-methyl-5-(thiomorpholine-4-sulfonyl)thiophen-3-yl]acetamide (K306) ():

- Structural Differences : Dual sulfonamide groups introduce significant polarity and hydrogen-bonding capacity.

- Properties : Melting point (177–180°C) reflects high crystallinity due to sulfonamide interactions. Demonstrated SHIP1 phosphatase activation, highlighting the role of sulfonamides in modulating biological activity .

- Synthesis : Involves sequential Boc deprotection and sulfonylation, emphasizing the versatility of sulfonyl chloride reactions .

Halogenated and Aryl-Modified Derivatives

Comparative Data Table

Biological Activity

2-(thiophen-3-yl)-N-(thiophen-3-ylmethyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

- Chemical Formula : C₁₄H₁₅N₂OS₂

- Molecular Weight : 279.42 g/mol

- CAS Number : 1142952-26-8

Antimicrobial Activity

Recent studies have indicated that thiophene derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, potentially serving as a lead for the development of new antibiotics. For example, compounds with similar structures have demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, indicating promising antibacterial activity .

The mechanism by which 2-(thiophen-3-yl)-N-(thiophen-3-ylmethyl)acetamide exerts its biological effects may involve:

- Inhibition of Enzymatic Activity : Many thiophene derivatives act as enzyme inhibitors, interfering with bacterial cell wall synthesis or metabolic pathways.

- Interaction with G-protein Coupled Receptors (GPCRs) : The compound may also modulate GPCR activity, which is crucial for various physiological processes .

Cytotoxicity and Safety Profile

Evaluating the cytotoxic effects of this compound is essential for determining its safety profile. Preliminary studies suggest that while some thiophene derivatives can exhibit cytotoxicity at high concentrations, they often possess lower toxicity levels compared to traditional chemotherapeutics, making them suitable candidates for further development .

Case Study 1: Antimicrobial Efficacy

In a study published in the International Journal of Molecular Sciences, researchers synthesized several thiophene derivatives and tested their antimicrobial efficacy. Among these, 2-(thiophen-3-yl)-N-(thiophen-3-ylmethyl)acetamide exhibited significant activity against Gram-positive bacteria, with an MIC comparable to standard antibiotics .

Case Study 2: GPCR Modulation

Another study explored the role of thiophene compounds in modulating GPCRs. It was found that certain derivatives could act as allosteric modulators, enhancing or inhibiting receptor activity depending on their structural characteristics . This suggests a versatile mechanism of action for compounds like 2-(thiophen-3-yl)-N-(thiophen-3-ylmethyl)acetamide.

| Study | Focus | Findings |

|---|---|---|

| International Journal of Molecular Sciences | Antimicrobial Efficacy | Significant activity against Gram-positive bacteria |

| Pharmacology Reports | GPCR Modulation | Acts as allosteric modulator with varied effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.